molecular formula C15H13BrF2O2 B8168187 1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene

1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8168187
M. Wt: 343.16 g/mol
InChI Key: NSJLJESVXDNQAS-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene is an organic compound characterized by the presence of bromine, difluoromethyl, and methoxybenzyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common synthetic route includes:

    Difluoromethylation: The addition of a difluoromethyl group using difluoromethylating agents like difluoromethyl iodide (CF2HI) under specific conditions.

    Methoxybenzylation: The attachment of a methoxybenzyl group through a nucleophilic substitution reaction using 4-methoxybenzyl chloride (C8H9ClO) and a base such as sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the methoxybenzyl group, forming aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can participate in halogen bonding and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene can be compared with similar compounds such as:

    1-Bromo-2-(trifluoromethyl)-4-((4-methoxybenzyl)oxy)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

    1-Bromo-2-(difluoromethyl)-4-((4-hydroxybenzyl)oxy)benzene: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.

    1-Bromo-2-(difluoromethyl)-4-((4-methoxyphenyl)oxy)benzene: This compound has a phenyl group instead of a benzyl group, which can alter its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16)13(8-12)15(17)18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJLJESVXDNQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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